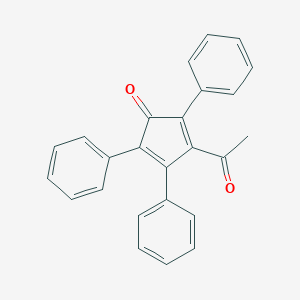
3-Acetyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one is a complex organic compound with the molecular formula C52H34O2 This compound is characterized by a cyclopentadienone core substituted with acetyl and phenyl groups, making it a highly conjugated system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. For this compound, the diene is often a substituted cyclopentadienone, and the dienophile is an acetyl-substituted phenyl compound. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cycloaddition process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Diels-Alder reaction. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the cyclopentadienone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the phenyl rings .
Applications De Recherche Scientifique
3-Acetyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, including dendrimers and polymers.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the synthesis of advanced materials, such as catalysts and nanocomposites.
Mécanisme D'action
The mechanism of action of 3-Acetyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the behavior of biological molecules, such as proteins and nucleic acids, and can modulate their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone: Similar structure but with a methyl group instead of an acetyl group.
2,2’- (1,4-Phenylene)bis (4H-3,1-benzoxazin-4-one): Different core structure but similar in terms of aromatic substitution.
Propriétés
Numéro CAS |
919096-90-5 |
|---|---|
Formule moléculaire |
C25H18O2 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
3-acetyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C25H18O2/c1-17(26)21-22(18-11-5-2-6-12-18)24(20-15-9-4-10-16-20)25(27)23(21)19-13-7-3-8-14-19/h2-16H,1H3 |
Clé InChI |
QFBDWRSLQSAXFP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=O)C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14180374.png)
![2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14180392.png)
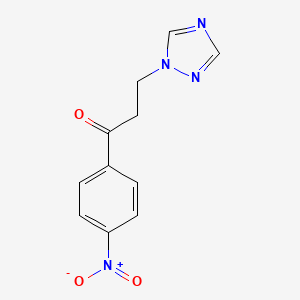
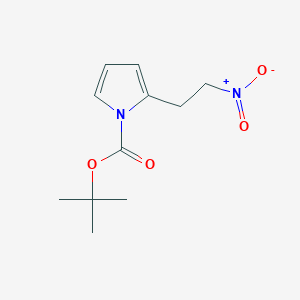

![1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione](/img/structure/B14180401.png)
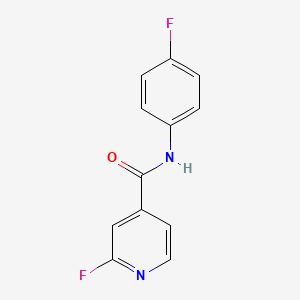
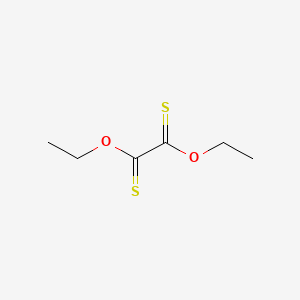
![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
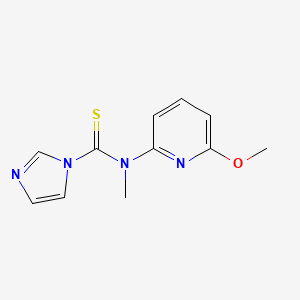
![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)

